molecular formula C11H11N3O B1589221 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine CAS No. 181633-42-1

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Cat. No. B1589221
Key on ui cas rn: 181633-42-1
M. Wt: 201.22 g/mol
InChI Key: VNTXBOJIESFBJS-UHFFFAOYSA-N
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Patent
US06743818B2

Procedure details

A solution of 14.35 g of tin chloride in 30 ml of concentrated hydrochloric acid is added to a mixture of 5 g of 2-(2-methylpyrid-3-yloxy)-5-nitropyridine and the whole is heated at reflux for 1 hour. The reaction mixture is cooled and adjusted to basic pH by the addition of concentrated sodium hydroxide solution. After the removal of a precipitate by filtration, the aqueous phase is extracted with ethyl acetate. After conventional working up, the expected product is isolated in the form of a violet powder.
Name
tin chloride
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[CH3:6][C:7]1[C:12]([O:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][N:15]=2)=[CH:11][CH:10]=[CH:9][N:8]=1.[OH-].[Na+]>Cl>[CH3:6][C:7]1[C:12]([O:13][C:14]2[N:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)=[CH:11][CH:10]=[CH:9][N:8]=1 |f:2.3|

Inputs

Step One
Name
tin chloride
Quantity
14.35 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NC=CC=C1OC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
After the removal of a precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1OC1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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